(S)-4-Butyloxazolidine-2,5-dione
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Overview
Description
(S)-4-Butyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Butyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired chiral product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Butyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolidinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-4-Butyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (S)-4-Butyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Butyloxazolidine-2,5-dione: The non-chiral version of the compound.
5-Methyl-4-oxazolidinone: A structurally similar compound with different substituents.
2-Oxazolidinone: A simpler analog with a similar ring structure.
Uniqueness
(S)-4-Butyloxazolidine-2,5-dione is unique due to its chiral nature, which imparts specific stereochemical properties
Biological Activity
(S)-4-Butyloxazolidine-2,5-dione, also known as 4-((S)-(2-butyl))-oxazolidine-2,5-dione, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into the biological activity associated with this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.
This compound is characterized by its oxazolidine ring structure, which is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis. The presence of the butyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its role as a macroinitiator in ring-opening polymerization processes. This property allows it to facilitate the formation of polymers that can be utilized in drug delivery systems and tissue engineering applications. Additionally, the compound has shown promise as a biological marker for bone growth factors, suggesting potential applications in regenerative medicine and orthopedics .
Inhibitory Effects
Recent studies have highlighted the inhibitory effects of oxazolidine derivatives on key enzymes involved in neurodegenerative diseases. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory activities against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), both of which are critical in the context of Alzheimer’s disease. These studies demonstrated varying degrees of selectivity and potency, indicating that modifications to the oxazolidine structure could enhance therapeutic efficacy .
Case Studies
- Neuroprotective Potential : A study assessed the neuroprotective effects of oxazolidine derivatives on neuronal cell lines under oxidative stress conditions. Results indicated that certain derivatives could significantly reduce cell death and promote survival pathways, highlighting their potential as neuroprotective agents .
- Bone Regeneration : Another investigation focused on the use of this compound as a scaffold for bone tissue engineering. The compound's ability to promote osteoblast proliferation and differentiation was evaluated through in vitro assays. The findings suggested that this compound could enhance bone regeneration processes by acting on specific signaling pathways related to bone growth .
Table 1: Inhibitory Activities of Oxazolidine Derivatives
Compound | IC50 (µM) | Selectivity Ratio (SI) | Target Enzyme |
---|---|---|---|
This compound | TBD | TBD | BuChE |
Compound 6n | 5.07 | >19.72 | BuChE |
Compound 6b | 9.81 | >10.19 | BuChE |
Note: TBD indicates values that require further research or are currently under investigation.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4S)-4-butyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 |
InChI Key |
IDLCGAPAQNQOQR-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
CCCCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
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